Ethyl 5-(5-pyrimidyl)-2-furoate
Overview
Description
Ethyl 5-(5-pyrimidyl)-2-furoate is an organic compound that features a pyrimidine ring fused to a furan ring with an ethyl ester functional group
Mechanism of Action
Target of Action
Ethyl 5-(5-pyrimidyl)-2-furoate is a complex molecule that may interact with various targets in the body. It’s worth noting that pyrimidine derivatives, which are part of the compound’s structure, are known to play crucial roles in biological systems . For instance, they are involved in the synthesis of nucleic acids and certain coenzymes .
Mode of Action
It’s plausible that the compound interacts with its targets through the pyrimidine moiety, which is a common structural component in many bioactive molecules The compound might bind to its targets, leading to changes in their function or activity
Biochemical Pathways
For instance, thiamine, a vitamin essential for basic metabolism, is composed of a pyrimidine ring linked to a thiazolium ring . Therefore, the compound might potentially interfere with thiamine-dependent processes.
Result of Action
It’s known that pyrimidine derivatives can exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects . The specific effects of this compound would depend on its precise mode of action and the cellular context.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s action could potentially be influenced by the presence of chiral crystals .
Biochemical Analysis
Biochemical Properties
Ethyl 5-(5-pyrimidyl)-2-furoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diisopropylzinc and pyrimidine-5-carbaldehyde, where it acts as an efficient asymmetric autocatalyst . This interaction is crucial for the enantioselective addition reactions, leading to the production of enantiomerically pure products. The compound’s ability to enhance enantiomeric excess makes it valuable in the synthesis of chiral molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as an asymmetric autocatalyst, significantly amplifying enantiomeric excess in reactions . This amplification can affect cellular functions by altering the balance of chiral molecules within cells, potentially impacting processes such as protein synthesis and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an asymmetric autocatalyst. It interacts with diisopropylzinc and pyrimidine-5-carbaldehyde, facilitating the enantioselective addition reaction . This interaction leads to the production of enantiomerically pure products, which can further participate in biochemical reactions. The compound’s ability to enhance enantiomeric excess is attributed to its specific binding interactions with these biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its catalytic activity over multiple reaction cycles, leading to significant amplification of enantiomeric excess
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role as an asymmetric autocatalyst suggests that it may influence metabolic flux and metabolite levels by altering the balance of chiral molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-pyrimidyl)-2-furoate typically involves the reaction of pyrimidine-5-carbaldehyde with ethyl furoate under specific conditions. One common method includes the use of diisopropylzinc as a reagent in the presence of an achiral amine such as N,N’-dimethylpiperazine. The reaction is carried out in a solvent like toluene, and the product is obtained through a series of purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-pyrimidyl)-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidyl-furoic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
Oxidation: Pyrimidyl-furoic acids.
Reduction: Pyrimidyl-furan alcohols.
Substitution: Various substituted pyrimidyl-furoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(5-pyrimidyl)-2-furoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Ethyl 5-(5-pyrimidyl)-2-furoate can be compared with other similar compounds such as:
5-pyrimidyl alkanol: Known for its use in asymmetric autocatalysis.
3-quinolyl alkanol: Another compound used in enantioselective synthesis.
5-carbamoylpyridyl alkanol: Utilized in the synthesis of enantioenriched compounds
These compounds share structural similarities but differ in their specific applications and reactivity
Biological Activity
Ethyl 5-(5-pyrimidyl)-2-furoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and research findings.
Overview of this compound
This compound is classified as a pyrimidine derivative, which are known for their diverse biological activities. The structure of this compound includes a furoate moiety linked to a pyrimidine ring, which is essential in mediating its biological effects. Pyrimidine derivatives are often associated with anticancer, antiviral, and anti-inflammatory properties.
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The pyrimidine moiety plays a significant role in these interactions, potentially influencing key biochemical pathways involved in cellular functions.
Biochemical Pathways
Research indicates that this compound may affect several biochemical pathways, including:
- Cell Signaling : It can modulate signaling pathways that are critical for cell growth and differentiation.
- Gene Expression : this compound may influence gene expression patterns related to inflammation and cancer progression.
- Metabolic Processes : The compound has been shown to interact with enzymes such as diisopropylzinc, facilitating asymmetric autocatalysis in certain biochemical reactions.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Studies have demonstrated its potential to inhibit cancer cell proliferation. The exact mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression.
- Antiviral Effects : Preliminary research suggests that this compound may possess antiviral properties, although further studies are needed to elucidate its efficacy against specific viruses.
- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.
In Vitro Studies
Several studies have investigated the effects of this compound on various cell lines:
- A study demonstrated that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines, suggesting its potential as an anticancer agent.
- In another experiment, the compound was shown to inhibit the production of pro-inflammatory cytokines in macrophage cultures, supporting its anti-inflammatory claims.
In Vivo Evaluations
In vivo studies have also been conducted to assess the therapeutic potential of this compound:
- Animal models treated with the compound exhibited reduced tumor growth compared to control groups, highlighting its anticancer efficacy.
- Additionally, models of acute inflammation showed decreased edema and inflammatory markers following administration of the compound.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other similar compounds:
Compound Name | Structure Characteristics | Notable Properties |
---|---|---|
Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate | Methyl group on pyridine ring | Enhanced reactivity and potential bioactivity |
Ethyl 5-Nitro-2-furoate | Nitro group instead of pyridine | Increased oxidative stress response |
Methyl 5-(2-pyridyl)-2-furoate | Methyl group instead of ethyl | Different solubility and bioavailability |
This table illustrates how variations in substituents can affect biological activity and chemical behavior.
Properties
IUPAC Name |
ethyl 5-pyrimidin-5-ylfuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBIEMXDXADZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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